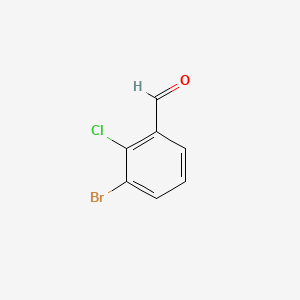
3-Bromo-2-chlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chlorobenzaldehyde is a chemical compound with the molecular formula C7H4BrClO . It has a molecular weight of 219.46 g/mol . It is also known by other names such as 3-bromo-2-chloro benzaldehyde and Benzaldehyde, 3-bromo-2-chloro- .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chlorobenzaldehyde is InChI=1S/C7H4BrClO/c8-6-3-1-2-5 (4-10)7 (6)9/h1-4H . The Canonical SMILES structure is C1=CC (=C (C (=C1)Br)Cl)C=O .
Physical And Chemical Properties Analysis
3-Bromo-2-chlorobenzaldehyde has a molecular weight of 219.46 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 . The Exact Mass is 217.91341 g/mol, and the Monoisotopic Mass is also 217.91341 g/mol . The Topological Polar Surface Area is 17.1 Ų .
Aplicaciones Científicas De Investigación
- 3-Bromo-2-chlorobenzaldehyde serves as an intermediate in organic syntheses. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures .
- Additionally, substituted chalcones derived from benzaldehyde derivatives exhibit anti-bacterial, anti-tumor, anti-inflammatory, and antioxidant properties .
Organic Synthesis and Intermediates
Pharmaceutical Chemistry
Solvent Effects and Spectroscopy
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-chlorobenzaldehyde is not available in the retrieved documents, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
3-Bromo-2-chlorobenzaldehyde, like other aldehydes, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure and reactivity, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Given its molecular weight of 219463 Da , it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins.
Result of Action
It’s known that aldehydes can cause cellular damage by forming adducts with proteins and nucleic acids, altering their function .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chlorobenzaldehyde can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment. Also, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .
Propiedades
IUPAC Name |
3-bromo-2-chlorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICHAGDCMMAKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197050-28-4 |
Source


|
| Record name | 3-bromo-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)
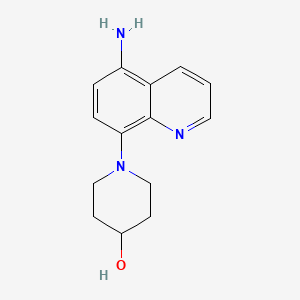
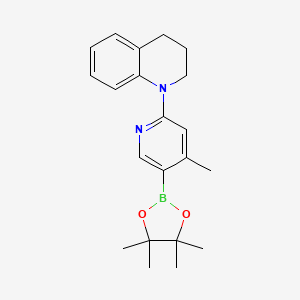


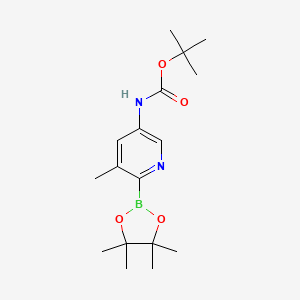

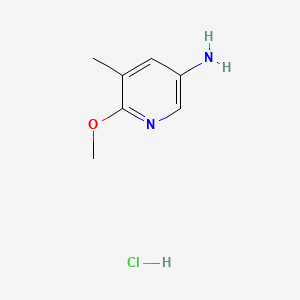



![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)
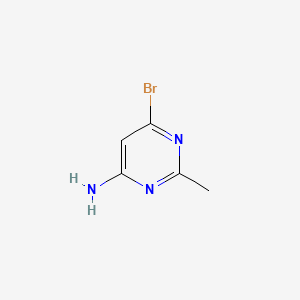
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)